
N,N-Diisopropyl-3,5-dinitrobenzamide
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Overview
Description
N,N-Diisopropyl-3,5-dinitrobenzamide is a chemical compound with the molecular formula C13H17N3O5. It is a derivative of 3,5-dinitrobenzoic acid, where the amide group is substituted with two isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with diisopropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Formation of N,N-Diisopropyl-3,5-diaminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry and Cancer Therapy
Prodrug Mechanism
N,N-Diisopropyl-3,5-dinitrobenzamide is primarily studied as a prodrug that can be activated by specific enzymes, particularly nitroreductases. These enzymes convert the prodrug into cytotoxic metabolites that induce cell death in cancerous cells. For example, studies have demonstrated that derivatives of dinitrobenzamide, including this compound, can be effectively reduced by genetically modified nitroreductases to achieve significant cytotoxic effects against various cancer cell lines, such as SK-OV-3 ovarian cancer cells .
Case Studies
Recent research has highlighted the effectiveness of dinitrobenzamide mustard prodrugs in combination therapies. For instance, PR-104A and SN27686 were shown to exhibit enhanced potency compared to traditional chemotherapeutics like CB1954. In vivo studies indicated that these compounds could achieve higher maximum tolerated doses and greater efficacy in tumor reduction .
Antifungal Activity
Mechanistic Insights
In addition to its anticancer applications, this compound has been investigated for its antifungal properties. A study evaluated various derivatives of dinitrobenzamide against fungal strains, revealing that certain modifications could enhance bioactivity against pathogens like Candida krusei and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined through microdilution methods, indicating the compound's potential as an antifungal agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Research has shown that variations in lipophilicity and functional groups can significantly affect the compound's biological activity. For example, increasing lipophilicity was correlated with enhanced enzyme activation and bystander effects in tumor models .
Table 1: Anticancer Activity of Dinitrobenzamide Prodrugs
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
PR-104A | SK-OV-3 | 15 | Activation by nitroreductase |
SN27686 | Various | 10 | Enhanced bystander effect |
CB1954 | SK-OV-3 | 30 | Traditional nitro group activation |
Table 2: Antifungal Activity of Dinitrobenzamide Derivatives
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-3,5-dinitrobenzamide involves its interaction with cellular components. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to antimicrobial effects. The compound may also interfere with the synthesis of essential cellular components such as ergosterol in fungi .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic Acid: The parent compound from which N,N-Diisopropyl-3,5-dinitrobenzamide is derived.
N,N-Diisopropyl-3,5-diaminobenzamide: A reduced form of the compound with amine groups instead of nitro groups.
Uniqueness
This compound is unique due to the presence of both nitro groups and diisopropylamide substitution. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Biological Activity
N,N-Diisopropyl-3,5-dinitrobenzamide is a compound that has garnered attention for its biological activity, particularly in the context of herbicides, pharmaceuticals, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is a derivative of dinitrobenzamide characterized by two isopropyl groups attached to the nitrogen atom of the amide functional group. The presence of nitro groups at the 3 and 5 positions on the benzene ring contributes to its reactivity and biological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of 3,5-dinitrobenzamide exhibit significant antimicrobial properties. For instance, research on various dinitrobenzoate and dinitrobenzamide derivatives has shown their effectiveness against fungal strains such as Candida albicans and Candida krusei. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined using microdilution methods:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Ethyl 3,5-dinitrobenzoate | 125 | Candida albicans |
Ethyl 3,5-dinitrobenzoate | 100 | Candida krusei |
Ethyl 3,5-dinitrobenzoate | 500 | Candida tropicalis |
This data suggests that modifications to the dinitrobenzamide structure can enhance antifungal activity, making it a candidate for further development as an antifungal agent .
Toxicological Studies
Toxicological evaluations have been conducted to assess the safety profile of this compound. A provisional peer-reviewed toxicity report highlighted that compounds related to dinitroaniline exhibit varying degrees of toxicity based on their metabolic pathways. For instance:
- Absorption : Oral absorption in rats was reported to be ≥79%, indicating significant bioavailability.
- Distribution : Tissue distribution studies revealed that after oral administration, the highest concentrations were found in the liver, kidney, and skin.
- Metabolism : The compound undergoes metabolic transformations primarily in the liver, producing several metabolites that may contribute to its biological effects .
Case Studies
- Neuropathic Pain Model : In a study involving a Taxol-induced neuropathic pain mouse model, this compound was administered at varying doses (5 mg/kg/day and 10 mg/kg/day). The results indicated a significant reduction in pain response measured by paw withdrawal thresholds using von Frey filaments. This suggests potential analgesic properties of the compound .
- Degradation Studies : Research comparing UV/H2O2 and UV/TiO2 methods for degrading metaldehyde found that this compound exhibited notable degradation kinetics under UV treatment. This highlights its environmental persistence and implications for ecological safety .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : The compound's structure allows it to interact with various enzymes involved in cellular processes.
- DNA Interaction : Similar compounds have shown potential in inhibiting bacterial topoisomerases, suggesting that this compound may also affect DNA replication and repair mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-Diisopropyl-3,5-dinitrobenzamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves bromination or nitration of a substituted benzamide precursor. For example, a brominated analog (2-bromo-N,N-diisopropyl-3,5-dimethylbenzamide) was synthesized using N-bromosuccinimide (NBS) under thermal conditions (80°C, 16 hours), followed by purification via silica gel column chromatography with a hexane/ethyl acetate solvent system (10:1 ratio) . To ensure purity, monitor reaction progress using thin-layer chromatography (TLC) and confirm final product integrity via melting point analysis (e.g., 200–201°C for related compounds) and high-resolution mass spectrometry (HR-MS) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- FT-IR : Identify functional groups (e.g., nitro stretches at ~1520–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR to resolve diisopropyl groups (δ ~1.2–1.5 ppm for CH₃, δ ~3.5–4.5 ppm for CH) and aromatic protons (δ ~8.0–9.0 ppm for nitro-substituted benzene) .
- MS : Confirm molecular weight via electron ionization (EI) or electrospray ionization (ESI), with fragmentation patterns aiding structural validation (e.g., m/z 331 [M⁺] for analogs) .
Q. What safety protocols are recommended for handling this compound given its structural analogs?
Methodological Answer: While direct safety data for this compound is limited, structurally similar nitroaromatics (e.g., dinitolmide) pose acute hazards. Recommendations include:
- Use local exhaust ventilation and NIOSH-approved respirators to prevent inhalation.
- Avoid skin contact via nitrile gloves and lab coats.
- Store in cool, dry conditions away from oxidizers due to potential explosive properties of nitro groups .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound polymorphs be resolved?
Methodological Answer: Conflicts in crystallographic data often arise from twinning or disordered solvent molecules. To address this:
- Use SHELX software (e.g., SHELXL for refinement) to model disorder or apply twin laws .
- Validate with high-resolution data (≤1.0 Å) and cross-check using Hirshfeld surface analysis to assess intermolecular interactions .
- Compare experimental powder X-ray diffraction (PXRD) patterns with ab initio predictions (e.g., density functional theory (DFT) for lattice energy minimization) to identify stable polymorphs .
Q. What computational approaches predict the reactivity of this compound in substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, nitro groups at the 3,5-positions may direct substitution to the para position due to electron-withdrawing effects .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .
- Docking Studies : If biologically active, use AutoDock Vina to assess binding affinity with target proteins (e.g., anti-apoptotic Bcl-2 family proteins) .
Q. How does the positioning of nitro groups influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
Methodological Answer: The 3,5-dinitro configuration deactivates the benzene ring, making EAS challenging. Methodological insights include:
- Directed Metallation : Use strong bases (e.g., LDA) to deprotonate the amide NH, generating a diisopropylamide-directed metallation intermediate for functionalization at the 2-position .
- Nitration Studies : Prior experimental data on 3,5-dinitrobenzamide analogs show that further nitration requires fuming nitric acid at elevated temperatures (~100°C), with regioselectivity controlled by steric hindrance from diisopropyl groups .
Properties
Molecular Formula |
C13H17N3O5 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
3,5-dinitro-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C13H17N3O5/c1-8(2)14(9(3)4)13(17)10-5-11(15(18)19)7-12(6-10)16(20)21/h5-9H,1-4H3 |
InChI Key |
YAOQCUJJKRPOLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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